rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride
Description
Historical Context of Bicyclic γ-Lactam Derivatives
Bicyclic γ-lactams, such as Vince lactam, emerged as pivotal scaffolds in medicinal chemistry during the late 20th century. The discovery of Vince lactam by Robert Vince in the 1970s marked a paradigm shift in nucleoside analog synthesis, enabling the production of antiviral agents like abacavir and peramivir. Early synthetic routes relied on Diels-Alder reactions between cyclopentadiene and methanesulfonyl cyanide, followed by hydrolysis and cyclization. However, challenges in achieving enantiomeric purity prompted the development of enzymatic resolution methods. For instance, Bradyrhizobium japonicum USDA 6 was identified as a source of (-)-γ-lactamase, enabling the production of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one with >99% enantiomeric excess.
The evolution of synthetic strategies for bicyclic γ-lactams reflects broader trends in asymmetric catalysis. Palladium-catalyzed 1,2-aminoacyloxylation, reported in 2023, expanded access to oxygenated 2-azabicyclo[2.2.1]heptanes, demonstrating the adaptability of these frameworks to diverse functionalization. Such advancements underscore the enduring importance of bicyclic γ-lactams in addressing synthetic and pharmacological challenges.
Significance of Stereochemical Configuration in Azabicycloheptane Systems
The stereochemical descriptor "rel-(1S,4R)" in this compound denotes the relative configuration of its chiral centers. This configuration governs both the compound’s reactivity and its biological interactions. For example, the (1S,4R) configuration is critical in the synthesis of (1R,4S)-1-amino-4-hydroxymethyl-2-cyclopentene hydrochloride, a precursor to carbocyclic nucleosides with antiviral activity.
Nuclear magnetic resonance (NMR) studies have elucidated the stereochemical outcomes of synthetic routes. In the Diels-Alder reaction between vinyl acetate and pentachloro-1-azacyclopentadiene, the unexpected formation of 2-azabicyclo[2.2.1]hept-2-ene (rather than the 1-aza isomer) was attributed to equilibrium shifts favoring the 2-aza diene intermediate. Such findings highlight the sensitivity of azabicycloheptane synthesis to reaction conditions and substrate stereoelectronics.
Nomenclature and Structural Relationship to Vince Lactam
The systematic name This compound encodes critical structural details:
- "Bicyclo[2.2.1]" : Indicates a fused ring system with two bridgehead carbons.
- "2-aza" : Denotes a nitrogen atom at position 2 of the bicyclic framework.
- "hept-5-ene" : Specifies a seven-membered ring with a double bond at position 5.
Structurally, this compound is a hydrochlorinated analog of Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). While Vince lactam contains a ketone group at position 3, this compound replaces this with a protonated amine, stabilized by a chloride counterion. This modification enhances solubility in polar solvents, facilitating its use in aqueous-phase reactions.
The synthesis of this compound often begins with racemic 2-azabicyclo[2.2.1]hept-5-ene-3-one, which undergoes chemical or enzymatic resolution. For example, hydrolysis of (±)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester followed by intramolecular condensation yields enantiomerically enriched product.
Properties
Molecular Formula |
C6H10ClN |
|---|---|
Molecular Weight |
131.60 g/mol |
IUPAC Name |
(1S,4R)-2-azabicyclo[2.2.1]hept-5-ene;hydrochloride |
InChI |
InChI=1S/C6H9N.ClH/c1-2-6-3-5(1)4-7-6;/h1-2,5-7H,3-4H2;1H/t5-,6+;/m0./s1 |
InChI Key |
LWWSHTRITJEGCB-RIHPBJNCSA-N |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1C=C2.Cl |
Canonical SMILES |
C1C2CNC1C=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[2.2.1]hept-5-ene derivatives.
Reaction Conditions: The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Synthesis and Use in Drug Development
rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride serves as a precursor in the synthesis of various therapeutic agents:
- Nucleoside Analog Synthesis : It is a crucial intermediate in the synthesis of carbocyclic nucleosides, which are important in antiviral therapies. For example, it has been utilized in the chemoenzymatic synthesis of the antiviral drug (-)-carbovir, which is effective against HIV .
- Bredinin Analog Development : The compound has been employed in the synthesis of carbocyclic analogs of bredinin, a natural nucleoside antibiotic with notable antiviral properties. This synthesis highlights its potential to create novel compounds with enhanced biological activity .
Chemoenzymatic Synthesis of (-)-Carbovir
In a study published in the Journal of the Chemical Society, researchers demonstrated the use of rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one in the resolution process to produce (-)-carbovir using whole-cell catalysis. This method showcased the compound's role as an effective chiral building block for synthesizing enantiomerically pure drugs .
Synthesis of Carbocyclic Bredinin Analog
A research article detailed the synthesis of a novel carbocyclic analog of bredinin using rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one as a key precursor. This study emphasized the compound's versatility and potential applications in developing new therapeutic agents with improved efficacy against viral infections .
Summary Table of Applications
Mechanism of Action
The mechanism of action of rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Stereochemical Differences
The table below highlights critical distinctions between rel-(1S,4R)-2-azabicyclo[2.2.1]hept-5-ene hydrochloride and selected analogs:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Structural Features | Stereochemistry |
|---|---|---|---|---|---|
| rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene HCl | N/A† | C₆H₁₀ClN | 147.60 | Double bond at 5-position; HCl salt | (1S,4R) configuration |
| (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one | 79200-56-9 | C₆H₇NO | 109.12 | Ketone at 3-position; Vince lactam derivative | (1R,4S) configuration |
| 1-Azabicyclo[2.2.1]heptane-3-carbonyl chloride | 730925-03-8 | C₇H₁₀ClNO | 159.61 | Carbonyl chloride substituent | (1R,3S,4R)-rel |
| Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate | 921755-43-3 | C₉H₁₅NO₂ | 169.22 | Ester group at 2-position | (1R,2S,4R)-rel |
| 3-Aminoethyl bicyclo[2.2.1]heptane carboxylate HCl | 95630-75-4 | C₁₀H₁₇NO₂·HCl | 219.71 | Amino and ester substituents; HCl salt | (1R,2S,3R,4S)-rel |
†CAS for the HCl salt is unspecified in evidence; the free base (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene is referenced under CAS 1309031-83-8 .
Key Observations :
- Substituent Effects : The presence of a carbonyl chloride (730925-03-8) or ester group (921755-43-3) significantly alters reactivity, making these analogs more suited for acyl transfer or hydrolysis reactions compared to the parent amine .
- Stereochemical Impact : The (1S,4R) configuration in the target compound contrasts with the (1R,4S) configuration in Vince lactam derivatives, leading to divergent applications in asymmetric synthesis .
- Salt Forms : The hydrochloride salt form enhances solubility and stability for pharmaceutical use, unlike neutral analogs like the Vince lactam .
Physicochemical and Pharmacological Properties
| Property | rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene HCl | (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one | 1-Azabicyclo[2.2.1]heptane-3-carbonyl chloride |
|---|---|---|---|
| Melting Point | 180–185°C (dec.) | 98–100°C | 45–50°C (liquid) |
| Solubility | Water-soluble | Soluble in THF, DCM | Soluble in DCM, ether |
| LogP (Predicted) | 1.2 | 0.8 | 2.1 |
| Bioactivity | Antiviral intermediate | Chiral building block | Acylating agent |
Insights :
- Solubility : The hydrochloride salt’s water solubility makes it preferable for aqueous reaction conditions or formulations, unlike hydrophobic analogs (e.g., 730925-03-8) .
- Bioactivity : While the target compound is primarily a pharmaceutical intermediate, carbonyl chloride derivatives are reactive electrophiles used in peptide synthesis .
Biological Activity
rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride, commonly referred to as (1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one, is a bicyclic compound with significant biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
The biological activity of (1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one is primarily attributed to its interaction with various enzymes and receptors in the body:
- Sirtuin Activation : Recent studies have highlighted the role of small molecules like (1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one in activating sirtuin enzymes, which are involved in cellular regulation and longevity. Sirtuins are NAD+-dependent deacetylases that play critical roles in metabolism and aging .
- Neuraminidase Inhibition : The compound has been identified as a precursor for synthesizing potent neuraminidase inhibitors, which are crucial in treating viral infections .
- GABA Aminotransferase Inhibition : It is also being explored as a potential inhibitor of GABA aminotransferase (GABA-AT), which could have implications for neurological disorders .
Antibacterial Activity
A study evaluated the antibacterial properties of derivatives of nicotine and related compounds, including (1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one. The results indicated that certain derivatives exhibited significant antibacterial activity against various strains of bacteria, suggesting potential therapeutic applications .
Sirtuin Enzyme Activation Studies
Research into the activation of SIRT3 by small molecules demonstrated that compounds similar to (1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one could enhance enzymatic activity under physiological conditions. This activation was characterized using kinetic assays to determine the effects on substrate deacetylation .
Data Tables
| Property | Value |
|---|---|
| Chemical Name | rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one |
| CAS Number | 130931-83-8 |
| Molecular Weight | 109.13 g/mol |
| Purity | ≥ 97% |
| Biological Applications | Neuraminidase inhibition, GABA aminotransferase inhibition |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride to improve yield and enantiomeric purity?
- Methodological Answer : Utilize stereoselective synthetic routes such as asymmetric catalysis or chiral auxiliary-mediated cyclization. For bicyclic amines, protocols involving ring-closing metathesis or intramolecular nucleophilic substitution (e.g., as seen in related bicycloheptane derivatives ) can be adapted. Monitor reaction progress via HPLC with chiral stationary phases to verify enantiopurity. Adjust solvent polarity (e.g., DMF vs. THF) and temperature to minimize racemization.
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, DEPT, COSY) to confirm bicyclic geometry and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration . Use ion chromatography to confirm hydrochloride counterion presence. For purity, employ reverse-phase HPLC with UV detection (210–254 nm) .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 1–3 months. Monitor degradation via HPLC-UV and LC-MS to identify byproducts (e.g., hydrolysis or oxidation products). Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to prevent moisture absorption and thermal decomposition, as recommended for analogous bicyclic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
